molecular formula C16H19N3O5S B10815776 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate

2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate

Cat. No.: B10815776
M. Wt: 365.4 g/mol
InChI Key: NEQFWZCAWFWQDT-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 1H-indazole-3-carboxylate

InChI

InChI=1S/C16H19N3O5S/c1-2-19(11-7-8-25(22,23)10-11)14(20)9-24-16(21)15-12-5-3-4-6-13(12)17-18-15/h3-6,11H,2,7-10H2,1H3,(H,17,18)

InChI Key

NEQFWZCAWFWQDT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Diazotization and Cyclization (Classical Method)

Procedure :

  • Diazotization : Treat phenylhydrazine with benzaldehyde to form benzaldehyde phenylhydrazone.

  • Cyclization : React with oxalyl chloride in dichloromethane under Friedel-Crafts conditions (AlCl₃, 40°C, 2 h) to yield benzylideneaminoisatin.

  • Hydrolysis and Rearrangement : Heat in acetic acid/HCl (90°C, 1 h) to produce indazole-3-carboxylic acid.

  • Esterification : React with ethanol using HBTU/DIEA in DMF to form the ethyl ester.

Key Data :

  • Yield : 71–76% (after recrystallization from DMF/water).

  • Purity : >98% (HPLC).

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), 7.45–8.20 (m, 4H, aromatic).

    • LCMS : m/z 191.1 [M+H]⁺.

Direct Esterification via Acid Chloride

Alternative Route :

  • Chlorination : Treat indazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride.

  • Esterification : React with ethanol in anhydrous dichloromethane (0°C to RT, 4 h).

Advantages :

  • Avoids diazonium salt intermediates (explosive risk).

  • Yield : 85–90%.

Synthesis of 3-(Ethylamino)tetrahydrothiophene-1,1-dioxide

Reductive Amination of Tetrahydrothiophene-3-one-1,1-dioxide

Procedure :

  • Oxidation : Treat tetrahydrothiophene with H₂O₂/AcOH to form the sulfone.

  • Ketone Formation : Oxidize the sulfone to tetrahydrothiophene-3-one-1,1-dioxide using Ru/C under H₂.

  • Reductive Amination : React with ethylamine and NaBH₃CN in methanol (RT, 12 h).

Key Data :

  • Yield : 68–72%.

  • Characterization :

    • *¹³C NMR (CDCl₃)**: δ 45.2 (CH₂SO₂), 52.8 (NCH₂), 56.1 (C-3).

Direct Alkylation of 3-Aminotetrahydrothiophene-1,1-dioxide

Procedure :

  • Bromination : Treat tetrahydrothiophene sulfone with NBS to form 3-bromotetrahydrothiophene-1,1-dioxide.

  • Amination : React with ethylamine in THF (60°C, 6 h).

Yield : 60–65%.

Coupling via 2-Oxoethyl Linker

Chloroacetylation of Indazole Ester

Procedure :

  • Activation : Treat 1H-indazole-3-carboxylic acid ethyl ester with chloroacetyl chloride in DCM (0°C, 2 h).

  • Coupling : React with 3-(ethylamino)tetrahydrothiophene-1,1-dioxide in the presence of K₂CO₃ (DMF, 60°C, 6 h).

Key Data :

  • Yield : 55–60%.

  • HPLC Purity : 95.2%.

Carbodiimide-Mediated Amide Bond Formation

Optimized Protocol :

  • Activation : Mix indazole-3-carboxylic acid ethyl ester with EDC/HOBt in DMF (RT, 1 h).

  • Coupling : Add 3-(ethylamino)tetrahydrothiophene-1,1-dioxide and stir (RT, 12 h).

Advantages :

  • Higher selectivity for amide bond formation.

  • Yield : 70–75%.

Summary of Synthetic Routes

StepMethodReagents/ConditionsYield
1DiazotizationBenzaldehyde, AlCl₃, HCl/AcOH71%
2Reductive AminationNaBH₃CN, ethylamine, MeOH68%
3ChloroacetylationChloroacetyl chloride, K₂CO₃, DMF60%
3*EDC/HOBt CouplingEDC, HOBt, DIEA, DMF75%

Critical Analysis of Methodologies

  • Diazotization Route : Laborious but reliable for gram-scale synthesis. Requires careful handling of diazonium salts.

  • Reductive Amination : Preferred for scalability; avoids toxic cyanide reagents.

  • EDC/HOBt Coupling : Superior for amide bond formation but costly for industrial use.

Chemical Reactions Analysis

WAY-623643 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: WAY-623643 can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-623643 has several scientific research applications, including:

Mechanism of Action

WAY-623643 exerts its effects by inhibiting the activity of human DNA topoisomerase IIα. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting this enzyme, WAY-623643 disrupts the normal process of DNA replication, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells . This mechanism makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

WAY-623643 can be compared with other DNA topoisomerase inhibitors, such as etoposide and doxorubicin. While all these compounds inhibit DNA topoisomerase IIα, WAY-623643 is unique due to its specific chemical structure and potentially different binding affinity and selectivity for the enzyme .

Similar compounds

    Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.

    Doxorubicin: Another topoisomerase II inhibitor with broad applications in chemotherapy.

    Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.

WAY-623643’s uniqueness lies in its specific molecular interactions and potential for targeted therapeutic applications.

Biological Activity

The compound 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate , also referred to by its CAS number 1235389-16-8, has garnered attention in recent research due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₅N₁O₅S
  • Molecular Weight : 249.29 g/mol
  • CAS Number : 1235389-16-8

The biological activity of this compound is primarily linked to its effects on cancer cell lines. Research indicates that it exhibits significant antiproliferative activity against various cancer cell types. The following mechanisms have been identified:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 leukemia cells in a dose-dependent manner. This is evidenced by increased rates of early and late apoptosis when treated with varying concentrations of the compound .
  • Cell Cycle Arrest : It affects the cell cycle distribution, leading to an increase in the G0/G1 phase population and a decrease in S phase cells, suggesting that it may inhibit DNA synthesis and proliferation .
  • Modulation of Apoptosis-related Proteins : The compound alters the expression levels of key proteins involved in apoptosis:
    • Decreases Bcl-2 (an anti-apoptotic protein)
    • Increases Bax (a pro-apoptotic protein)
    • Modulates p53 and MDM2 interactions, enhancing p53 expression which is crucial for apoptosis signaling .

Antitumor Activity

A study focused on the synthesis and evaluation of indazole derivatives highlighted that compounds similar to 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate exhibited significant antitumor activity against K562 cells with an IC50 value indicating effective inhibition at low concentrations (5.15 µM) .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 6oK5625.15Induces apoptosis; modulates Bcl-2/Bax ratio; affects cell cycle
Compound AHeLa10.0Induces apoptosis; inhibits cell growth
Compound BMCF77.5Cell cycle arrest; increases p53 expression

Study on K562 Cells

In a detailed investigation, K562 cells treated with 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate showed a marked increase in apoptosis rates at concentrations of 10 µM (9.64%), 12 µM (16.59%), and 14 µM (37.72%) after 48 hours . The Western blot analysis confirmed that treatment resulted in decreased Bcl-2 levels while increasing Bax levels, further supporting the compound's role as a potential anticancer agent.

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives and appropriate heterocyclic amines. A typical procedure involves refluxing equimolar amounts of the aldehyde and amine in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent). Post-reaction, the precipitate is filtered, washed with acetic acid, water, ethanol, and diethyl ether, then recrystallized from DMF/acetic acid mixtures .

Q. Which spectroscopic and chromatographic methods are recommended for characterization?

Key techniques include:

  • Single-crystal X-ray diffraction for absolute structural confirmation (e.g., bond lengths, angles) .
  • TLC and column chromatography for monitoring reaction progress and purifying intermediates (e.g., ether/hexane mobile phases) .
  • FTIR and HPLC to verify functional groups and purity (>97%) .

Q. How is compound purity assessed post-synthesis?

Recrystallization solvents (e.g., acetic acid or DMF mixtures) are critical for removing impurities. Purity is validated via HPLC (>97%) and melting point analysis. Residual solvents are quantified using Karl Fischer titration .

Q. What are the key considerations for optimizing recrystallization?

Solvent polarity and solubility gradients must balance product recovery and purity. For example, DMF/acetic acid mixtures enhance crystal lattice formation for indazole derivatives, while gradual cooling minimizes amorphous precipitation .

Advanced Research Questions

Q. How do variations in reaction parameters affect yield and purity?

  • Reflux time : Extending from 2.5 to 5 hours increases yield (65% → 78%) but risks side-product formation (e.g., over-oxidation) .
  • Catalyst loading : Sodium acetate (1.0 equiv) optimizes imine formation, while excess base may hydrolyze ester groups .
  • Solvent choice : Acetic acid enhances protonation of intermediates, whereas polar aprotic solvents (e.g., DMF) stabilize charged transition states .

Q. How can researchers resolve structural elucidation challenges?

Discrepancies between spectroscopic and crystallographic data require multi-method validation:

  • X-ray crystallography confirms stereochemistry and hydrogen-bonding networks .
  • NMR titration identifies dynamic proton exchange in solution (e.g., tautomeric shifts in indazole rings) .
  • DFT calculations predict electronic environments for comparison with experimental UV-Vis spectra .

Q. What strategies address stability under environmental conditions?

  • pH stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) with HPLC monitoring to identify labile groups (e.g., ester hydrolysis) .
  • Thermal stability : TGA-DSC analysis reveals decomposition thresholds (>200°C for crystalline forms) .
  • Light sensitivity : UV-Vis exposure tests quantify photodegradation rates, guiding storage conditions (e.g., amber vials) .

Q. How are environmental impacts and ecotoxicological risks evaluated?

  • Fate studies : Measure partition coefficients (log P) and hydrolysis rates to model persistence in water/soil .
  • Biotic assays : Use cell cultures (e.g., HepG2) and model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity (EC50/LC50) .
  • Metabolite profiling : LC-MS identifies transformation products in simulated environmental matrices .

Methodological Considerations for Data Contradictions

Q. Why do reported yields vary across synthetic protocols?

Discrepancies arise from:

  • Catalyst heterogeneity : Sodium acetate vs. other bases (e.g., triethylamine) alter reaction kinetics .
  • Scaling effects : Pilot-scale reactions may reduce yields due to inefficient mixing or heat transfer .
  • Purification losses : Column chromatography vs. recrystallization impacts recovery rates .

Q. How to reconcile conflicting stability data in literature?

  • Standardize protocols : Use controlled humidity chambers (e.g., 40°C/75% RH) and validated analytical methods .
  • Cross-lab validation : Collaborative studies (e.g., round-robin testing) reduce inter-lab variability .

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